DADPS Biotin Azide

Catalog No.
S12775539
CAS No.
M.F
C43H67N7O9SSi
M. Wt
886.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DADPS Biotin Azide

Product Name

DADPS Biotin Azide

IUPAC Name

N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C43H67N7O9SSi

Molecular Weight

886.2 g/mol

InChI

InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)

InChI Key

CSHHHVOFXKFHMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-]

DADPS Biotin Azide is a specialized compound that integrates biotin and azide functionalities, facilitating bio-orthogonal labeling in biochemical research. The compound features a cleavable linker, specifically the DADPS (Dithioacetal Derivative of 3,3-Dimethyl-1-azabicyclo[3.3.0]octane), which enhances its utility in various applications, particularly in the synthesis of targeted protein degradation agents known as PROTACs (Proteolysis Targeting Chimeras) .

, primarily:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for the efficient conjugation of DADPS Biotin Azide with alkyne-containing molecules, forming stable triazole linkages. This method is widely used for labeling proteins and other biomolecules .
  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for copper catalysts, making it advantageous for sensitive biological systems. It involves the reaction of DADPS Biotin Azide with bicyclononyne (BCN) or dibenzocyclooctyne (DBCO) .

The biological activity of DADPS Biotin Azide is primarily characterized by its ability to label biomolecules selectively. This labeling facilitates the study of protein interactions, localization, and dynamics within cells. The cleavable nature of the DADPS linker allows for the release of the labeled molecule under specific conditions, enabling further analysis or purification . Additionally, its biotin component ensures high-affinity binding to streptavidin or avidin, enhancing detection sensitivity in various assays.

The synthesis of DADPS Biotin Azide typically involves several steps:

  • Preparation of DADPS Linker: The DADPS linker is synthesized through a series of chemical transformations from commercially available precursors.
  • Attachment of Biotin: The biotin moiety is linked to the DADPS through an amide bond formation, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Introduction of Azide Group: The azide functionality is introduced via azidation reactions, often using sodium azide under suitable conditions .

The final product can be purified using techniques such as silica gel chromatography.

DADPS Biotin Azide has diverse applications in biochemical research:

  • Biomolecule Labeling: Used extensively for tagging proteins and nucleic acids for visualization and tracking within biological systems.
  • Targeted Protein Degradation: Serves as a crucial component in the design of PROTACs, allowing for selective degradation of target proteins .
  • Drug Development: Its ability to facilitate bio-orthogonal reactions makes it valuable in drug discovery and development processes.

Interaction studies utilizing DADPS Biotin Azide often focus on its binding affinity with various biomolecules. The compound's strong interaction with streptavidin allows researchers to isolate and study biotinylated targets effectively. Additionally, studies may explore how modifications to the azide or biotin components affect interaction dynamics and efficacy in cellular contexts .

DADPS Biotin Azide shares similarities with several other compounds used in biochemical labeling and drug development. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Biotin-AzideSimple biotin-azide conjugateLacks cleavable linker; less versatile
Biotin-PEG4-AzidePEG spacer enhances solubilityMore hydrophilic; suitable for aqueous environments
DBCO-BiotinStrain-promoted cycloaddition compatibleNo need for copper; faster reaction rates
Biotin-DithiolContains dithiol groupsPrimarily used for thiol-based labeling

DADPS Biotin Azide's unique combination of a cleavable linker and azide functionality distinguishes it from these compounds, providing enhanced flexibility in experimental design and application .

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

885.44902445 g/mol

Monoisotopic Mass

885.44902445 g/mol

Heavy Atom Count

61

Dates

Modify: 2024-08-09

Explore Compound Types